2-Fluor-5-iodpyrimidin

Übersicht

Beschreibung

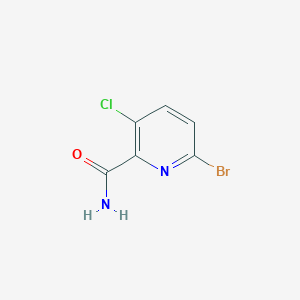

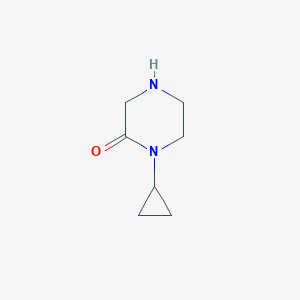

2-Fluoro-5-iodopyrimidine is an organic compound that contains fluorine, iodine, and nitrogen atoms . It has a molecular weight of 223.98 .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-Fluoro-5-iodopyrimidine, has been a topic of interest in recent literature . Amines that do not contain secondary alkyl substituents at the amino group react with an excess of 2-fluoropyridine to give N-(pyridin-2-yl) derivatives .Molecular Structure Analysis

The InChI code for 2-Fluoro-5-iodopyrimidine is1S/C4H2FIN2/c5-4-7-1-3 (6)2-8-4/h1-2H . This indicates the presence of fluorine, iodine, and nitrogen atoms in the pyrimidine ring. Chemical Reactions Analysis

The reactivity of 2-Fluoro-5-iodopyrimidine has been studied in the context of amination reactions. It was found that 2-Fluoro-5-halopyridines were more reactive than 2-fluoropyridine .Physical and Chemical Properties Analysis

2-Fluoro-5-iodopyrimidine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

RNA-Aptamere

Mit 2-Fluor-pyrimidin-modifizierten RNA-Aptameren wurde das Lipopolysaccharid-bindende Protein (LBP) untersucht, das eine entscheidende Rolle in der Pathophysiologie der Sepsis spielt . Die Aptamere wurden aufgrund ihrer Spezifität für murines LBP (mLBP) ausgewählt und in Gegenwart von 2′-Fluor-modifizierten Pyrimidin-Nukleotiden transkribiert, um die Transkripte gegen Nuklease-Abbau zu stabilisieren .

Sepsisforschung

Dieselbe Studie hob auch das Potenzial dieser Aptamere für therapeutische Anwendungen hervor. Durch die Hemmung der LPS-LBP-Interaktion oder die Blockierung des LBP-vermittelten Transfers von LPS-Monomeren an CD14 könnte es möglich sein, einen septischen Schock zu verhindern . Dies macht 2-Fluor-5-iodpyrimidin zu einem wertvollen Werkzeug in der Sepsisforschung.

Biomarker-Identifizierung

LBP-Spiegel, die mit Hilfe von 2-Fluor-pyrimidin-modifizierten RNA-Aptameren untersucht werden können, sind in den frühen Stadien einer schweren Sepsis erhöht . Dies macht LBP zu einem potenziellen Biomarker zur Identifizierung von septischen Patienten mit hohem Sterberisiko.

Ribonuklease-Resistenz

Modifikationen wie 2′-Fluor (2′-F) verleihen Resistenz gegenüber Ribonukleasen, die die 2′-OH-Gruppe in ihrem Reaktionsmechanismus nutzen . Diese Eigenschaft ist in verschiedenen Forschungsbereichen nützlich, in denen die Stabilität von RNA-Molekülen erforderlich ist.

Chemische Synthese

This compound wird bei der Synthese verschiedener chemischer Verbindungen verwendet . Seine einzigartigen Eigenschaften machen es zu einem wertvollen Reagenz in der chemischen Synthese.

Materialwissenschaften

In den Materialwissenschaften kann this compound zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden .

Wirkmechanismus

Target of Action

The primary target of 2-Fluoro-5-iodopyrimidine is thymidylate synthetase , an enzyme responsible for the de novo synthesis of thymidine monophosphate . This enzyme plays a crucial role in DNA synthesis and repair, making it a key target for many chemotherapeutic agents .

Mode of Action

2-Fluoro-5-iodopyrimidine interacts with its target, thymidylate synthetase, leading to its inhibition . This inhibition disrupts the synthesis of thymidine monophosphate, a necessary component for DNA replication and repair . The disruption in DNA synthesis leads to DNA damage and ultimately cell death .

Biochemical Pathways

The action of 2-Fluoro-5-iodopyrimidine affects the thymidylate synthetase pathway . By inhibiting thymidylate synthetase, 2-Fluoro-5-iodopyrimidine prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), disrupting DNA synthesis . This leads to the accumulation of dUMP and a decrease in dTMP, causing an imbalance that results in DNA damage and cell death .

Pharmacokinetics

Like other fluoropyrimidines, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of 2-Fluoro-5-iodopyrimidine’s action include DNA damage and cell death . By inhibiting thymidylate synthetase and disrupting DNA synthesis, 2-Fluoro-5-iodopyrimidine induces DNA damage that the cell cannot repair. This leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Fluoro-5-iodopyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with thymidylate synthase, an enzyme involved in DNA synthesis, by mimicking the natural substrate and thus inhibiting its activity . This interaction leads to the disruption of DNA replication and cell division. Additionally, 2-Fluoro-5-iodopyrimidine has been shown to interact with RNA modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, further influencing cellular processes .

Cellular Effects

The effects of 2-Fluoro-5-iodopyrimidine on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest in the G2/M phase, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to programmed cell death in cancer cells .

Molecular Mechanism

At the molecular level, 2-Fluoro-5-iodopyrimidine exerts its effects through several mechanisms. It binds to thymidylate synthase, inhibiting its activity and preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . This inhibition leads to DNA damage and cell death. Additionally, 2-Fluoro-5-iodopyrimidine can incorporate into RNA, disrupting RNA processing and function . These interactions highlight the compound’s potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-5-iodopyrimidine change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and air . Long-term studies have shown that continuous exposure to 2-Fluoro-5-iodopyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the importance of proper handling and storage to maintain its efficacy.

Dosage Effects in Animal Models

The effects of 2-Fluoro-5-iodopyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal toxicity and myelosuppression . These observations suggest a narrow therapeutic window for 2-Fluoro-5-iodopyrimidine, necessitating careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

2-Fluoro-5-iodopyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes deiodination and defluorination . The resulting metabolites can further interact with cellular enzymes, affecting metabolic flux and metabolite levels. This compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics, influencing its efficacy and toxicity.

Transport and Distribution

Within cells and tissues, 2-Fluoro-5-iodopyrimidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific nucleoside transporters . Once inside the cell, it accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 2-Fluoro-5-iodopyrimidine is critical for its activity. It predominantly localizes in the nucleus, where it interacts with DNA and RNA . This localization is facilitated by its ability to cross the nuclear membrane and its affinity for nucleic acids. The compound’s nuclear localization is essential for its role in inhibiting DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Eigenschaften

IUPAC Name |

2-fluoro-5-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIN2/c5-4-7-1-3(6)2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFADBWJBWUPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697227 | |

| Record name | 2-Fluoro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697300-79-1 | |

| Record name | 2-Fluoro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1442056.png)

![N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442066.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1442073.png)

![5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442074.png)

![6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442076.png)